molecular formula C20H11ClF3NOS2 B2490392 (3-chlorobenzo[g]benzo[b]thiophen-2-yl)-N-(4-(trifluoromethylthio)phenyl)formamide CAS No. 1024316-70-8

(3-chlorobenzo[g]benzo[b]thiophen-2-yl)-N-(4-(trifluoromethylthio)phenyl)formamide

Cat. No.: B2490392
CAS No.: 1024316-70-8
M. Wt: 437.88
InChI Key: WVVFKYWYEWZCGD-UHFFFAOYSA-N
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Description

(3-chlorobenzo[g]benzo[b]thiophen-2-yl)-N-(4-(trifluoromethylthio)phenyl)formamide is a complex organic compound that features a unique combination of aromatic rings and heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorobenzo[g]benzo[b]thiophen-2-yl)-N-(4-(trifluoromethylthio)phenyl)formamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzo[g]benzo[b]thiophene core, followed by chlorination at the 3-position. The next step involves the introduction of the formamide group through a formylation reaction. Finally, the trifluoromethylthio group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(3-chlorobenzo[g]benzo[b]thiophen-2-yl)-N-(4-(trifluoromethylthio)phenyl)formamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3-chlorobenzo[g]benzo[b]thiophen-2-yl)-N-(4-(trifluoromethylthio)phenyl)formamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-chlorobenzo[g]benzo[b]thiophen-2-yl)-N-(4-(trifluoromethylthio)phenyl)formamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzo[g]benzo[b]thiophene derivatives: These compounds share the same core structure but differ in their substituents.

    Trifluoromethylthio-substituted aromatics: Compounds with similar trifluoromethylthio groups but different aromatic backbones.

Uniqueness

(3-chlorobenzo[g]benzo[b]thiophen-2-yl)-N-(4-(trifluoromethylthio)phenyl)formamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]benzo[g][1]benzothiole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClF3NOS2/c21-16-15-10-5-11-3-1-2-4-14(11)17(15)27-18(16)19(26)25-12-6-8-13(9-7-12)28-20(22,23)24/h1-10H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVFKYWYEWZCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=C3Cl)C(=O)NC4=CC=C(C=C4)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClF3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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